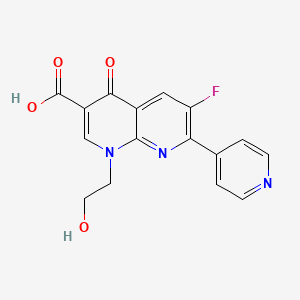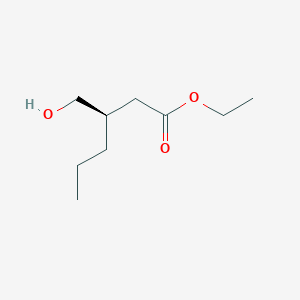
(R)-Ethyl 3-(hydroxymethyl)hexanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-Ethyl 3-(hydroxymethyl)hexanoate is an organic compound with the molecular formula C9H18O3 It is a chiral ester, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-Ethyl 3-(hydroxymethyl)hexanoate typically involves the esterification of ®-3-(hydroxymethyl)hexanoic acid with ethanol. This reaction is often catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of ®-Ethyl 3-(hydroxymethyl)hexanoate may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of immobilized enzymes as catalysts is also explored to achieve higher selectivity and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
®-Ethyl 3-(hydroxymethyl)hexanoate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: ®-Ethyl 3-carboxyhexanoate.
Reduction: ®-3-(hydroxymethyl)hexanol.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-Ethyl 3-(hydroxymethyl)hexanoate is used as a chiral building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds.
Biology
In biological research, this compound is studied for its potential role in metabolic pathways. It can serve as a substrate for enzymes involved in ester hydrolysis and oxidation-reduction reactions.
Medicine
In medicine, ®-Ethyl 3-(hydroxymethyl)hexanoate is explored for its potential as a prodrug. Prodrugs are compounds that undergo metabolic conversion to release the active drug. The ester group in this compound can be hydrolyzed to release the active ®-3-(hydroxymethyl)hexanoic acid.
Industry
In the industrial sector, ®-Ethyl 3-(hydroxymethyl)hexanoate is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of ®-Ethyl 3-(hydroxymethyl)hexanoate involves its hydrolysis to ®-3-(hydroxymethyl)hexanoic acid by esterases. This hydrolysis releases the active acid, which can then participate in various metabolic pathways. The molecular targets and pathways involved depend on the specific application and the biological system in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- ®-Methyl 3-(hydroxymethyl)hexanoate
- (S)-Ethyl 3-(hydroxymethyl)hexanoate
- ®-Ethyl 3-(hydroxymethyl)pentanoate
Uniqueness
®-Ethyl 3-(hydroxymethyl)hexanoate is unique due to its specific chiral configuration and the presence of both an ester and a hydroxymethyl group. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C9H18O3 |
|---|---|
Peso molecular |
174.24 g/mol |
Nombre IUPAC |
ethyl (3R)-3-(hydroxymethyl)hexanoate |
InChI |
InChI=1S/C9H18O3/c1-3-5-8(7-10)6-9(11)12-4-2/h8,10H,3-7H2,1-2H3/t8-/m1/s1 |
Clave InChI |
CYZNWKIOIKHPEN-MRVPVSSYSA-N |
SMILES isomérico |
CCC[C@H](CC(=O)OCC)CO |
SMILES canónico |
CCCC(CC(=O)OCC)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


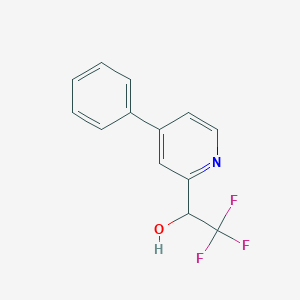
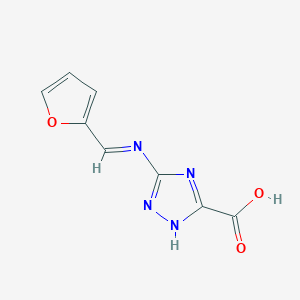
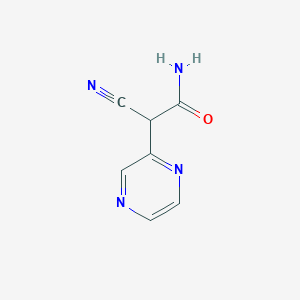
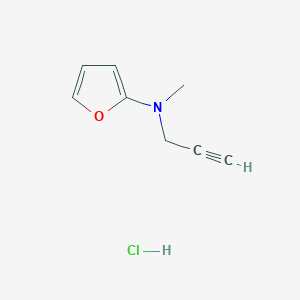
![2,3,5,5,7-Pentamethyl-3,5-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13093550.png)
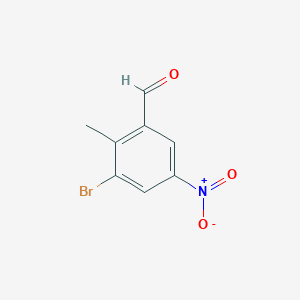
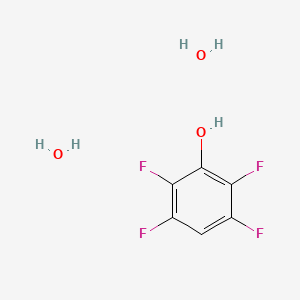
![tert-butyl N-[(2R)-4-fluoro-1-hydroxy-4-methylpentan-2-yl]carbamate](/img/structure/B13093584.png)
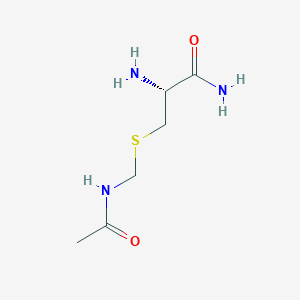
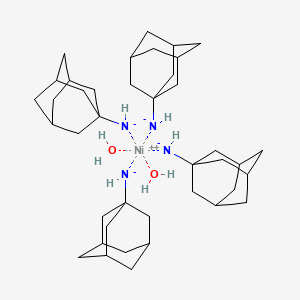
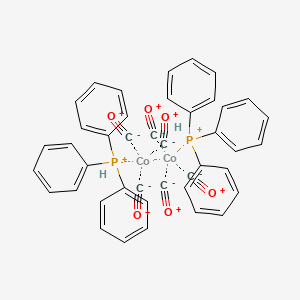
![6-Nitro-2-phenyl[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13093604.png)
![2-(3-fluorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B13093616.png)
